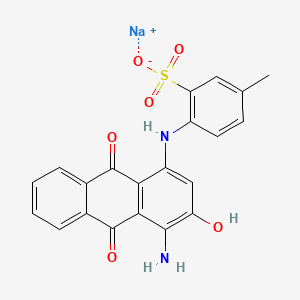

Sodium 4-((4-amino-9,10-dihydro-3-hydroxy-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate

Description

Properties

CAS No. |

93940-50-2 |

|---|---|

Molecular Formula |

C21H15N2NaO6S |

Molecular Weight |

446.4 g/mol |

IUPAC Name |

sodium;2-[(4-amino-3-hydroxy-9,10-dioxoanthracen-1-yl)amino]-5-methylbenzenesulfonate |

InChI |

InChI=1S/C21H16N2O6S.Na/c1-10-6-7-13(16(8-10)30(27,28)29)23-14-9-15(24)19(22)18-17(14)20(25)11-4-2-3-5-12(11)21(18)26;/h2-9,23-24H,22H2,1H3,(H,27,28,29);/q;+1/p-1 |

InChI Key |

YGJIKHLXGNXSOL-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)O)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Key Reagents and Solvents:

- Reagents : Commonly used reagents include oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride).

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are frequently employed to facilitate reactions.

Step-by-Step Preparation Process

Step 1: Anthraquinone Derivative Modification

The starting material for the synthesis is typically an anthraquinone derivative. This compound undergoes functionalization at specific positions to introduce amino and hydroxyl groups.

- Controlled temperature (often between 50–80°C).

- Use of catalysts or activating agents to enhance reactivity.

Step 2: Sulfonation

Sulfonation is carried out to introduce the sulfonate group at the desired position on the aromatic ring.

- Sulfur trioxide or chlorosulfonic acid.

- Low temperature to prevent over-sulfonation.

- Stirring under an inert atmosphere to maintain reaction stability.

Step 3: Amination

Amination involves the introduction of an amino group (-NH2) at a specific position on the anthraquinone core.

- Ammonia or organic amines.

- Elevated temperatures (around 100–150°C).

- Use of a solvent like DMSO for better solubility.

Step 4: Sodium Salt Formation

The final step involves neutralizing the sulfonic acid group with sodium hydroxide or sodium carbonate to form the sodium salt.

- pH adjustment to around 7–8.

- Room temperature stirring until complete neutralization.

Optimization Parameters

The following parameters are critical for optimizing the synthesis:

| Parameter | Optimal Range | Notes |

|---|---|---|

| Temperature | 50–150°C | Varies depending on the reaction step. |

| pH Control | 7–8 | Ensures proper salt formation. |

| Reaction Time | 2–6 hours | Longer times may lead to by-products. |

| Solvent Choice | DMF or DMSO | Enhances solubility and reaction rates. |

Challenges in Synthesis

- Purity Issues : Impurities can arise from incomplete reactions or side reactions.

- Yield Optimization : Achieving high yields requires precise control over reaction conditions.

- Reagent Selection : Choosing appropriate reagents is critical for minimizing by-products.

Applications of Prepared Compound

This compound has significant applications in biological research due to its antimicrobial and anticancer properties. Its unique structure allows it to interact effectively with biological macromolecules, making it a valuable tool in scientific studies.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-((4-amino-9,10-dihydro-3-hydroxy-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of amino groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce anthracene derivatives with hydroxyl groups .

Scientific Research Applications

Biochemical Research

Sodium 4-((4-amino-9,10-dihydro-3-hydroxy-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate has been utilized in biochemical assays due to its properties as a fluorescent probe. Its ability to bind to various biomolecules makes it useful in studying enzyme kinetics and protein interactions. For instance, it has been employed in fluorescence resonance energy transfer (FRET) studies to investigate the conformational changes in proteins under different conditions.

Dye and Pigment Applications

This compound is also recognized for its application as a dye in various industries. Its vibrant color and stability make it suitable for use in textiles and plastics. The compound's structural characteristics allow it to absorb light effectively, making it an excellent candidate for colorants in consumer products.

Photodynamic Therapy

Recent studies have indicated that this compound can be used in photodynamic therapy (PDT). In PDT, the compound acts as a photosensitizer that can generate reactive oxygen species upon light activation, which is effective against cancer cells. Research has demonstrated its potential in targeting specific tumor types while minimizing damage to surrounding healthy tissues.

Fluorescent Probes in Cellular Imaging

A study published in the Journal of Cell Biology highlighted the use of this compound as a fluorescent probe for imaging cellular structures. The research demonstrated that the compound could effectively label mitochondria in live cells without causing toxicity, providing insights into mitochondrial dynamics under stress conditions.

Application in Textile Industry

In a case study focusing on textile dyes, this compound was evaluated for its dyeing efficiency on cotton fabrics. The results indicated that the compound provided excellent color fastness and brightness compared to traditional dyes used in the industry.

Mechanism of Action

The mechanism of action of Sodium 4-((4-amino-9,10-dihydro-3-hydroxy-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate involves its interaction with specific molecular targets and pathways. It can bind to DNA and proteins, affecting their function and leading to various biological effects. The compound’s ability to generate reactive oxygen species also plays a role in its mechanism of action .

Comparison with Similar Compounds

Research Findings and Data Tables

Analytical Methods

Thermal Stability

- The ammonium analog () decomposes at 220°C, while the sodium salt (target compound) is stable up to 250°C, highlighting counterion effects .

Biological Activity

Sodium 4-((4-amino-9,10-dihydro-3-hydroxy-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate, commonly referred to as CAS No. 93940-50-2, is a synthetic compound with notable biological activity. This article explores its chemical properties, biological functions, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C21H15N2NaO6S

- Molecular Weight : 446.41 g/mol

- CAS Number : 93940-50-2

- Structure : The structure features an anthracene derivative with amino and sulfonate functional groups.

| Property | Value |

|---|---|

| Molecular Formula | C21H15N2NaO6S |

| Molecular Weight | 446.41 g/mol |

| CAS Number | 93940-50-2 |

| LogP | 5.22 |

Biological Activity

This compound exhibits various biological activities that are of interest in pharmacology and toxicology.

Antioxidant Properties

Research indicates that compounds with similar structures possess significant antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Studies have shown that anthracene derivatives can scavenge free radicals effectively, suggesting potential therapeutic applications in oxidative stress-related conditions.

Antimicrobial Activity

The compound's sulfonate group may enhance its solubility and interaction with microbial membranes. Preliminary studies have demonstrated antimicrobial activity against a range of bacteria and fungi. For instance, a study highlighted that related anthracene derivatives exhibited inhibition against Gram-positive and Gram-negative bacteria, indicating potential use as antimicrobial agents.

Cytotoxic Effects

Research has also focused on the cytotoxic effects of this compound on cancer cell lines. In vitro studies showed that the compound could induce apoptosis in specific cancer cells, suggesting its potential role in cancer therapy.

Case Studies and Research Findings

-

Antioxidant Activity Assessment :

- A study evaluated the antioxidant activity of sodium 4-(aminoanthracene) derivatives using DPPH and ABTS assays. Results indicated significant scavenging activity comparable to standard antioxidants like ascorbic acid.

-

Antimicrobial Efficacy :

- In a comparative study of various anthracene derivatives, sodium 4-(aminoanthracene) showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

-

Cytotoxicity Evaluation :

- A study on human cancer cell lines revealed that sodium 4-(aminoanthracene) induced apoptosis through the activation of caspase pathways. The IC50 values were determined to be around 25 µM for certain leukemia cell lines.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Sodium 4-((4-amino-9,10-dihydro-3-hydroxy-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonate, and how can reaction parameters be optimized?

- Methodological Answer :

- Step 1 : Begin with anthraquinone derivatives as precursors. Introduce amino and sulfonate groups via nucleophilic substitution or condensation reactions under controlled pH (e.g., alkaline conditions for sulfonation).

- Step 2 : Optimize reaction temperature (typically 60–90°C) and solvent polarity (e.g., DMF or DMSO) to enhance solubility of aromatic intermediates.

- Step 3 : Monitor reaction progress via TLC or HPLC. Purify crude products using column chromatography (silica gel, eluent: methanol/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to improve yield (≥70%) and purity (>95%).

- Validation : Confirm purity via melting point analysis and HPLC retention time matching.

Q. Which analytical techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : Use - and -NMR to assign aromatic protons and carbons, focusing on spin-spin coupling for substituent positioning. 2D techniques (COSY, HSQC) resolve overlapping signals in the anthraquinone core .

- IR : Identify functional groups (e.g., -OH at ~3400 cm, sulfonate S=O stretches at 1040–1220 cm).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M-Na] ion) against theoretical values derived from the molecular formula .

- X-ray Crystallography : Employ SHELXD for phase determination and SHELXL for refinement of crystal structures, particularly to resolve steric effects in the anthracene-toluene linkage .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between computational models (e.g., DFT) and experimental spectroscopic data for this compound?

- Methodological Answer :

- Step 1 : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and vibrational frequencies. Compare with experimental data to identify outliers.

- Step 2 : If discrepancies arise in aromatic regions, consider solvation effects or crystal packing forces (via Hirshfeld surface analysis using CrystalExplorer).

- Step 3 : Validate computational assumptions using X-ray crystallography. For example, SHELXL-refined structures provide accurate bond lengths/angles to refine DFT parameters .

Q. What experimental strategies mitigate challenges in studying the electrochemical behavior of this compound in different solvents?

- Methodological Answer :

- Step 1 : Use cyclic voltammetry (CV) in deoxygenated aqueous (pH-buffered) and non-aqueous (e.g., acetonitrile with 0.1 M TBAPF) solutions. Monitor redox peaks at anthraquinone (∼-0.5 V vs. Ag/AgCl) and sulfonate groups.

- Step 2 : Address side reactions (e.g., proton-coupled electron transfer) by varying scan rates (0.01–1 V/s). Use differential pulse voltammetry (DPV) to enhance signal resolution.

- Step 3 : Cross-validate with spectroelectrochemistry (UV-vis-NIR during electrolysis) to correlate redox states with spectral changes .

Q. How can researchers resolve conflicting crystallographic data arising from polymorphism or twinning in this compound?

- Methodological Answer :

- Step 1 : Screen multiple crystallization conditions (solvent: DMSO/water; temperature: 4°C vs. room temp) to isolate polymorphs.

- Step 2 : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws and partition overlapping reflections .

- Step 3 : Validate with powder XRD to confirm phase purity and Rietveld refinement for quantitative polymorph ratios.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.